5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide
Overview
Description
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a sulfonamide group, a morpholine ring, and a chloro-substituted benzene ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide typically involves multiple steps:
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Formation of the Intermediate: : The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-hydroxybenzenesulfonamide. This can be achieved through the chlorination of 2-hydroxybenzenesulfonamide using reagents like thionyl chloride.
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Etherification: : The intermediate is then subjected to etherification with 2-chloroethyl morpholine under basic conditions to introduce the morpholine ring. This step usually requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
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N-alkylation: : The final step involves the N-alkylation of the sulfonamide with propyl bromide in the presence of a base like sodium hydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for industrial production might include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group on the benzene ring can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols, to form various derivatives.
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Oxidation and Reduction: : The morpholine ring and the sulfonamide group can participate in oxidation and reduction reactions. For example, the sulfonamide group can be reduced to a sulfinamide under specific conditions.
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Hydrolysis: : The ether linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and morpholine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution with an amine might yield a sulfonamide derivative, while oxidation could produce a sulfone.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. Its structural features make it a useful tool for investigating the mechanisms of enzyme inhibition.
Medicine
Medically, sulfonamide derivatives are known for their antibacterial properties. While specific applications of this compound in medicine are still under investigation, its potential as a therapeutic agent is of significant interest.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The morpholine ring and chloro-substituted benzene ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-pyridin-3-ylbenzenesulfonamide
- 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl group, in particular, may influence its pharmacokinetic properties and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-2-5-17-24(20,21)14-10-12(16)3-4-13(14)23-11-15(19)18-6-8-22-9-7-18/h3-4,10,17H,2,5-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSVIRQLTHBXDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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